3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride
CAS No.: 193818-07-4
Cat. No.: VC2875406
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193818-07-4 |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 3-[methyl(pyridin-4-yl)amino]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H |
| Standard InChI Key | YAYZTFKCSNKVMW-UHFFFAOYSA-N |
| SMILES | CN(CCC(=O)O)C1=CC=NC=C1.Cl |
| Canonical SMILES | CN(CCC(=O)O)C1=CC=NC=C1.Cl |
Introduction
Chemical Properties and Structure
3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride (CAS No.: 193818-07-4) is a crystalline solid with a molecular formula of C9H13ClN2O2 and a molecular weight of 216.66 g/mol. The compound consists of a pyridine ring with a methylamino group at the 4-position, connected to a propanoic acid moiety. The structure incorporates a tertiary amine functionality linking the pyridine ring and propanoic acid chain.
The chemical structure can be represented by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 3-[methyl(pyridin-4-yl)amino]propanoic acid;hydrochloride |
| SMILES | CN(CCC(=O)O)C1=CC=NC=C1 (free base) |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H |
| Standard InChIKey | YAYZTFKCSNKVMW-UHFFFAOYSA-N |
| CAS Number | 193818-07-4 |
The free base of this compound (without the hydrochloride) has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . It features a carboxylic acid group that typically exists in ionized form at physiological pH, potentially contributing to its solubility and pharmacokinetic properties.
| Physical Property | Characteristic |
|---|---|
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water; moderately soluble in lower alcohols |
| pH (aqueous solution) | Acidic due to hydrochloride salt formation |
| Stability | Generally stable under normal laboratory conditions |
| Hygroscopicity | May be hygroscopic, requiring proper storage |
The compound's solubility profile makes it particularly suitable for biological testing and pharmaceutical formulations that require aqueous solubility. The salt form generally improves water solubility compared to the free base, which is a common consideration for compounds intended for biological applications.
| Package Size | Availability |
|---|---|
| 100 mg | Standard catalog item |
| 1 g | Standard catalog item |
| 5 g | Standard catalog item |
| Custom quantities | Available upon request |
Lead time for obtaining this compound is approximately 65 days according to vendor information.
| Hazard Classification | Hazard Statement |
|---|---|
| Skin Irritant (H315) | Causes skin irritation |
| Eye Irritant (H319) | Causes serious eye irritation |
| Respiratory Irritant (H335) | May cause respiratory irritation |
Appropriate precautionary measures include:
| Precautionary Statement | Recommendation |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash hands thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
When working with this compound, proper ventilation, personal protective equipment, and adherence to laboratory safety protocols are strongly recommended. The compound should be stored in a tightly closed container in a dry, well-ventilated place.
Structural Relationships with Similar Compounds
Several structurally related compounds share similarities with 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride, providing additional insight into its potential properties and applications. Among these related compounds are:
3-[(Pyridin-4-ylmethyl)amino]propanoic acid
This closely related compound (CAS: 773109-99-2) differs primarily in the position of the methyl group, which is attached to the methylene bridge rather than directly to the nitrogen atom . It has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol. The structural difference likely influences its binding properties and potential biological activities.
3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
Another structurally related compound (CAS: 1955531-90-4) has a different arrangement of the amino group, with the amine directly attached to the carbon of the propanoic acid chain rather than forming a bridge . This compound has a molecular formula of C8H12Cl2N2O2 and a molecular weight of 239.10 g/mol.
These structural relationships are illustrated in the following table:
| Compound | Key Structural Difference | CAS Number | Molecular Formula |
|---|---|---|---|
| 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride | N-methyl group with tertiary amine | 193818-07-4 | C9H13ClN2O2 |
| 3-[(Pyridin-4-ylmethyl)amino]propanoic acid | Methyl on methylene bridge | 773109-99-2 | C9H12N2O2 |
| 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | Primary amine at C3 position | 1955531-90-4 | C8H12Cl2N2O2 |
These structural relationships provide valuable insights into potential structure-activity relationships that could guide further research and development using these compounds.
Research Context
The broader research context surrounding compounds like 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride reveals potential directions for future investigation. Similar pyridine-containing structures have been explored in various therapeutic contexts, including:
Protein Interaction Studies
Some pyridine derivatives have been investigated for their ability to interact with proteins involved in apoptosis regulation. For instance, certain pyridine-containing compounds have shown activity as MCL-1 inhibitors . The structural features of 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride might allow for similar protein-binding capabilities, though specific studies would be needed to confirm this activity.
Structure-Activity Relationship Studies
The existence of various structural analogues with differing substitution patterns provides an opportunity for comprehensive structure-activity relationship (SAR) studies. These studies could help elucidate how subtle structural changes affect binding properties, solubility, metabolic stability, and other pharmacologically relevant parameters .
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